molecular formula C14H9ClN2O B8443474 7-Chloro-5-(pyridin-3-yl)-quinolin-8-ol

7-Chloro-5-(pyridin-3-yl)-quinolin-8-ol

Cat. No.: B8443474
M. Wt: 256.68 g/mol
InChI Key: IMHBWNXLGABGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(pyridin-3-yl)-quinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by a chlorine atom at the C7 position and a pyridin-3-yl group at the C5 position of the quinoline core. The 8-hydroxyquinoline scaffold is widely explored in medicinal chemistry due to its metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and antiviral effects . Modifications at the C5 and C7 positions significantly influence the compound’s pharmacological profile, stability, and pharmacokinetics.

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

7-chloro-5-pyridin-3-ylquinolin-8-ol

InChI

InChI=1S/C14H9ClN2O/c15-12-7-11(9-3-1-5-16-8-9)10-4-2-6-17-13(10)14(12)18/h1-8,18H

InChI Key

IMHBWNXLGABGSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C3=C2C=CC=N3)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Key 8-Hydroxyquinoline Derivatives
Compound C5 Substituent C7 Substituent Key Functional Modifications Reference
7-Chloro-5-(pyridin-3-yl)-quinolin-8-ol Pyridin-3-yl Chlorine Pyridine ring enhances π-π interactions
5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol Chlorine Morpholino(phenyl)methyl Bulky substituent improves target affinity
5-((p-Tolylamino)methyl)quinolin-8-ol (p-Tolylamino)methyl Hydrogen C5 modifications reduce cytotoxicity
7-Chloro-5-pyrrolidin-1-ylsulfonyl-quinolin-8-ol Pyrrolidin-1-ylsulfonyl Chlorine Sulfonamide group enhances solubility
5-Chloromethyl-8-hydroxyquinoline Chloromethyl Hydrogen Alkyl chloride increases reactivity

Key Observations :

  • C5 Position : The pyridin-3-yl group in the target compound may enhance binding to aromatic-rich protein pockets compared to alkyl or sulfonamide groups .
  • C7 Position: Chlorine at C7 is common in bioactive quinolines, contributing to electron-withdrawing effects and metabolic stability .

Comparison with Other Pathways :

  • Nitro Reduction: Derivatives like 7-amino-5-chloro-2-styrylquinolin-8-ol are synthesized via sodium dithionite reduction of nitro groups .
  • Aldol Condensation: Morpholino(phenyl)methyl groups at C7 are introduced using aromatic aldehydes and amines .

Pharmacological Activity and Stability

Key Findings :

  • Antiviral Activity: C5 modifications, such as (p-tolylamino)methyl, improve antiviral potency while reducing cytotoxicity .
  • Metabolic Stability : Unsaturated derivatives (e.g., benzo[e][1,2,4]thiadiazine) show enhanced stability over saturated analogs due to resistance to hepatic CYP450 oxidation .

Physicochemical Properties

Table 3: Analytical Data for Selected Compounds
Compound $ ^1H $ NMR (DMSO-$ d_6 $) δ ppm HRMS ($ m/z $) Reference
7-Chloro-5-pyrrolidin-1-ylsulfonyl-quinolin-8-ol 9.12–9.20 (m, 1H), 8.88–8.95 (m, 1H), 7.61–7.68 (m, 1H) 313.0 [M+H]+
5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol

Insights :

  • Chlorine and sulfonamide groups downfield-shift aromatic protons in $ ^1H $ NMR .
  • Higher molecular weight derivatives (e.g., sulfonamides) may face reduced blood-brain barrier permeability compared to smaller analogs .

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